molecular formula C5H8N4O B560965 Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI) CAS No. 110475-22-4

Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI)

Cat. No.: B560965
CAS No.: 110475-22-4
M. Wt: 140.14 g/mol
InChI Key: HCKJIEFPTPJHQW-UHFFFAOYSA-N
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Description

Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI) is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide typically involves the reaction of 2-methylimidazole-4(or 5)-carboxylic acid with hydrazine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4(or 5)-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole-4-carboxylic acid, 2-methyl-: Similar structure but lacks the hydrazide group.

    Imidazole-5-carboxylic acid, 2-methyl-: Positional isomer with the carboxylic acid group at position 5.

    Imidazole-4-carboxylic acid, hydrazide: Similar structure but lacks the methyl group.

Uniqueness

Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide is unique due to the presence of both the methyl and hydrazide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

110475-22-4

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

2-methyl-1H-imidazole-5-carbohydrazide

InChI

InChI=1S/C5H8N4O/c1-3-7-2-4(8-3)5(10)9-6/h2H,6H2,1H3,(H,7,8)(H,9,10)

InChI Key

HCKJIEFPTPJHQW-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1)C(=O)NN

Canonical SMILES

CC1=NC=C(N1)C(=O)NN

Synonyms

Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI)

Origin of Product

United States

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